molecular formula C4H7N2O4P B1434716 Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate CAS No. 766475-74-5

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate

Cat. No.: B1434716
CAS No.: 766475-74-5
M. Wt: 178.08 g/mol
InChI Key: SAARZUMXUBXKHX-UHFFFAOYSA-N
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Description

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a diazo compound that has garnered significant interest in the scientific community due to its versatile applications in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it a valuable reagent in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate typically involves the reaction of diethyl (2-oxopropyl)phosphonate with sodium hydride in the presence of toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide. The reaction mixture is then stirred at room temperature for an extended period, resulting in the formation of the desired diazo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium hydride, 4-acetamidobenzenesulfonyl azide, and various solvents such as toluene and tetrahydrofuran. Reaction conditions often involve cooling the reaction mixture to low temperatures and stirring for extended periods to ensure complete reaction .

Major Products

The major products formed from reactions involving this compound include nitrogen heterocycles, enol ethers, alkynes, and N-oxides .

Mechanism of Action

The mechanism of action of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate involves its ability to act as a dipolarophile in cycloaddition reactions, leading to the formation of nitrogen heterocycles. The compound’s diazo group is highly reactive, allowing it to participate in various chemical transformations. Molecular targets and pathways involved include the formation of carbenes and subsequent reactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is unique due to its specific ester group, which influences its solubility and reactivity. This uniqueness makes it particularly suitable for certain applications in organic synthesis and medicinal chemistry .

Biological Activity

Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a phosphonate compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its diazo and phosphonate functional groups, which contribute to its reactivity and biological interactions. The compound is often utilized in synthetic organic chemistry as a precursor for various chemical transformations.

Inhibition of Autotaxin

One of the notable biological activities of this compound is its role as an inhibitor of autotaxin (ATX), an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid (LPA). LPA is implicated in promoting cancer cell proliferation, migration, and survival. Studies have shown that phosphonate analogs can inhibit ATX activity, thereby potentially reducing tumorigenicity and angiogenesis in cancer cells .

Table 1: Inhibition of Autotaxin by Phosphonate Compounds

CompoundConcentration (μM)% ATX Inhibition
Control0100
Compound A10075
Compound B1060
Compound C120

Data adapted from relevant studies on phosphonate inhibitors .

Cytotoxicity and Cell Viability

Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays indicate that while some derivatives exhibit cytotoxicity, the parent compound shows limited effects on cell viability at therapeutic concentrations. This suggests a selective mechanism where higher concentrations may be necessary to elicit significant biological responses .

Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on human hepatoma cells, this compound was tested alongside known chemotherapeutics. The results indicated no significant cytotoxicity at concentrations up to 50 μM, highlighting its potential as a safer alternative or adjunct in cancer therapy .

The mechanism through which this compound exerts its biological effects primarily involves modulation of enzyme activity and interaction with cellular signaling pathways. As an autotaxin inhibitor, it disrupts the LPA signaling cascade, which is crucial for tumor growth and metastasis.

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to ATX. These studies reveal favorable interactions at the active site of the enzyme, suggesting that structural modifications could enhance potency and selectivity .

Table 2: Docking Scores of Phosphonate Compounds

CompoundDocking Score (kcal/mol)
Methyl Hydrogen-6.5
Control Ligand-8.2

Docking scores indicate the relative binding strength of compounds to their target enzymes .

Properties

IUPAC Name

(1-diazo-2-oxopropyl)-methoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N2O4P/c1-3(7)4(6-5)11(8,9)10-2/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAARZUMXUBXKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])P(=O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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